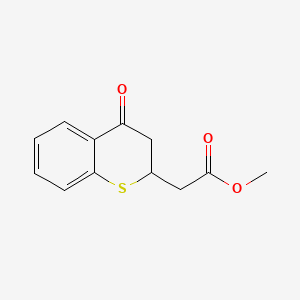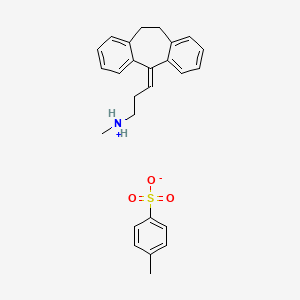
3-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)propyl(methyl)ammonium p-toluenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a notable compound in the field of inorganic chemistry due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bismuth tetroxide can be synthesized through the oxidation of bismuth(III) oxide (Bi2O3) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or ozone (O3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, bismuth tetroxide is produced by heating bismuth(III) oxide in the presence of oxygen at high temperatures. This process involves the following reaction: [ 2Bi_2O_3 + O_2 \rightarrow 2BiO_2 ]
Chemical Reactions Analysis
Types of Reactions: Bismuth tetroxide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in reactions with reducing agents.
Reduction: It can be reduced to bismuth(III) oxide or elemental bismuth under specific conditions.
Substitution: It can participate in substitution reactions with other metal oxides or halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), ozone (O3)
Reduction: Hydrogen gas (H2), carbon monoxide (CO)
Substitution: Metal halides, other metal oxides
Major Products Formed:
Oxidation: No further oxidation products as BiO2 is already in a high oxidation state.
Reduction: Bismuth(III) oxide (Bi2O3), elemental bismuth (Bi)
Substitution: Formation of mixed metal oxides or halides
Scientific Research Applications
Bismuth tetroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in radiopharmaceuticals and imaging agents.
Industry: Utilized in the production of ceramics, glass, and pigments.
Mechanism of Action
The mechanism by which bismuth tetroxide exerts its effects is primarily through its ability to act as an oxidizing agent. It can donate oxygen atoms to other substances, facilitating oxidation reactions. This property makes it useful in catalytic processes and antimicrobial applications. The molecular targets and pathways involved include the oxidation of organic and inorganic substrates, leading to the formation of oxidized products.
Comparison with Similar Compounds
- Bismuth(III) oxide (Bi2O3)
- Bismuth(III) chloride (BiCl3)
- Bismuth(III) nitrate (Bi(NO3)3)
Comparison:
- Bismuth tetroxide (BiO2) is unique due to its higher oxidation state compared to bismuth(III) oxide (Bi2O3) and other bismuth compounds.
- It has stronger oxidizing properties, making it more effective in catalytic and antimicrobial applications.
- Unlike bismuth(III) chloride and bismuth(III) nitrate, bismuth tetroxide is less soluble in water, which can be advantageous in certain industrial processes.
Properties
CAS No. |
14675-77-5 |
|---|---|
Molecular Formula |
C26H29NO3S |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;methyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]azanium |
InChI |
InChI=1S/C19H21N.C7H8O3S/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;1-6-2-4-7(5-3-6)11(8,9)10/h2-5,7-11,20H,6,12-14H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
YVGGYSKPXAALKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[NH2+]CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


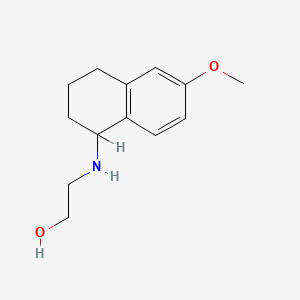
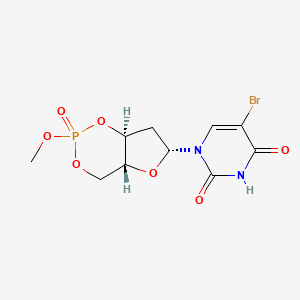
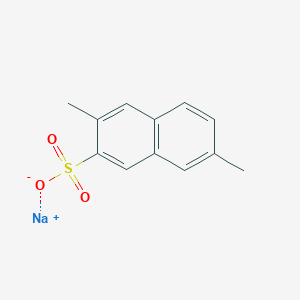

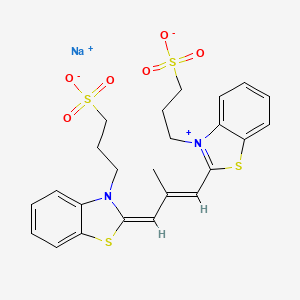
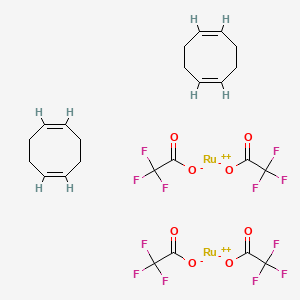

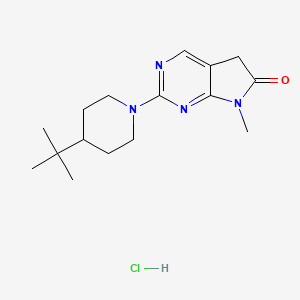
![4-[2-(3,5-dinitrobenzoyl)hydrazinyl]-N,N-dimethylbenzamide](/img/structure/B12720060.png)

![4-amino-5-chloro-2-methoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;(E)-but-2-enedioic acid](/img/structure/B12720078.png)

![N-[4-[3-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)propylsulfanyl]phenyl]acetamide](/img/structure/B12720103.png)
